tert-butyl N-[(3S,4R)-4-methoxypyrrolidin-3-yl]carbamate;hydrochloride
Description
Chemical Structure and Properties The compound tert-butyl N-[(3S,4R)-4-methoxypyrrolidin-3-yl]carbamate hydrochloride consists of a pyrrolidine ring substituted with a methoxy group at the 4-position and a tert-butoxycarbonyl (Boc)-protected amine at the 3-position, with (3S,4R) stereochemistry. The hydrochloride salt enhances solubility for synthetic and pharmacological applications. Substituting the hydroxyl group with methoxy (OCH₃) would increase the molecular weight by ~14–16 g/mol, yielding an estimated molecular formula of C₁₀H₂₁ClN₂O₃ and a molecular weight of ~252–254 g/mol.
Synthesis and Applications
The Boc-protected pyrrolidine scaffold is synthesized via carbamate protection strategies, as seen in and , where tert-butyl dicarbonate reacts with amines under basic conditions. Such intermediates are critical in drug discovery, particularly for protease inhibitors (e.g., SARS-CoV-2 3CL protease inhibitors in ) .
Properties
Molecular Formula |
C10H21ClN2O3 |
|---|---|
Molecular Weight |
252.74 g/mol |
IUPAC Name |
tert-butyl N-[(3S,4R)-4-methoxypyrrolidin-3-yl]carbamate;hydrochloride |
InChI |
InChI=1S/C10H20N2O3.ClH/c1-10(2,3)15-9(13)12-7-5-11-6-8(7)14-4;/h7-8,11H,5-6H2,1-4H3,(H,12,13);1H/t7-,8+;/m0./s1 |
InChI Key |
QLXPPUVKHXWDLS-KZYPOYLOSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CNC[C@H]1OC.Cl |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNCC1OC.Cl |
Origin of Product |
United States |
Preparation Methods
Detailed Synthetic Route and Reaction Conditions
| Step | Reaction Description | Reagents and Conditions | Notes |
|---|---|---|---|
| 1 | Pyrrolidine ring formation | Cyclization of amino alcohols or amino acid derivatives under basic or acidic conditions | Stereochemical control is critical; typically achieved via chiral starting materials or catalysts |
| 2 | Methoxy group introduction | Methylation of hydroxyl group using methyl iodide (CH3I) or dimethyl sulfate (DMS) in presence of base (e.g., K2CO3) | Ensures selective O-methylation without affecting amine |
| 3 | Carbamate formation | Reaction of free amine intermediate with tert-butyl chloroformate (Boc2O) in presence of base such as triethylamine (TEA) | Protects amine as Boc-carbamate, facilitating purification and further reactions |
| 4 | Hydrochloride salt formation | Treatment of Boc-protected amine with hydrochloric acid (HCl) in anhydrous solvent or dioxane | Converts free base to hydrochloride salt for improved solubility and stability |
This synthetic sequence is summarized as follows:
- Starting from an amino alcohol or amino acid precursor, the pyrrolidine ring is cyclized with stereochemical control to yield (3S,4R)-4-hydroxypyrrolidine-3-amine.
- The hydroxyl group at the 4-position is methylated to a methoxy group using methyl iodide or dimethyl sulfate.
- The free amine at the 3-position is protected by reaction with tert-butyl chloroformate under basic conditions to form the Boc-carbamate.
- Finally, the compound is converted to its hydrochloride salt by treatment with HCl.
Industrial Production Considerations
- Continuous Flow Synthesis: To improve efficiency and scalability, continuous flow microreactor systems are employed, allowing precise control over reaction parameters such as temperature, residence time, and stoichiometry, which enhances yield and purity.
- Purification Techniques: Crystallization and chromatographic methods are used to isolate the hydrochloride salt with high purity.
- Environmental and Safety Aspects: Use of safer methylation reagents and controlled handling of HCl are critical to minimize hazardous byproducts.
Representative Experimental Data
| Parameter | Condition | Outcome |
|---|---|---|
| Methylation reagent | Methyl iodide, K2CO3, acetone, reflux | High conversion (>90%) to methoxy derivative |
| Carbamate formation | Boc2O, TEA, dichloromethane, 0–25°C | Yield of Boc-protected amine >85% |
| Hydrochloride formation | 4N HCl in dioxane, room temperature, 3 hours | Quantitative conversion to hydrochloride salt |
| Purity | HPLC analysis | >98% purity after purification |
Chemical Reaction Analysis Related to Preparation
| Reaction Type | Reagents | Conditions | Products | Notes |
|---|---|---|---|---|
| Methylation of hydroxyl | Methyl iodide or dimethyl sulfate, base | Reflux or room temperature | 4-methoxypyrrolidine intermediate | Selectivity for O-methylation critical |
| Carbamate protection | tert-butyl chloroformate, base (TEA) | 0–25°C, inert atmosphere | Boc-protected amine | Protects amine for stability and further reactions |
| Salt formation | HCl (anhydrous or in dioxane) | Room temperature | Hydrochloride salt | Enhances solubility and crystallinity |
Summary Table of Preparation Steps
| Step | Intermediate/Product | Key Reagents | Yield (%) | Remarks |
|---|---|---|---|---|
| 1 | (3S,4R)-4-hydroxypyrrolidin-3-amine | Starting amino alcohol/acid | Variable (dependent on route) | Stereocontrolled cyclization |
| 2 | (3S,4R)-4-methoxypyrrolidin-3-amine | Methyl iodide, base | >90 | Efficient methylation |
| 3 | tert-butyl N-[(3S,4R)-4-methoxypyrrolidin-3-yl]carbamate | Boc2O, TEA | 85–90 | Carbamate protection |
| 4 | tert-butyl N-[(3S,4R)-4-methoxypyrrolidin-3-yl]carbamate hydrochloride | HCl | Quantitative | Salt formation |
Research Findings and Notes
- The stereochemistry (3S,4R) is crucial for biological activity and synthetic utility; thus, enantioselective synthesis or chiral resolution is often necessary.
- The methoxy substitution increases molecular weight and lipophilicity compared to hydroxyl analogs, affecting solubility and pharmacokinetics.
- The Boc protecting group is widely used due to its stability under neutral and basic conditions and facile removal under acidic conditions.
- Hydrochloride salt formation is a standard approach to improve the compound’s physicochemical properties for handling and formulation.
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-[(3S,4R)-4-methoxypyrrolidin-3-yl]carbamate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbamate group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
tert-butyl N-[(3S,4R)-4-methoxypyrrolidin-3-yl]carbamate;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Mechanism of Action
The mechanism of action of tert-butyl N-[(3S,4R)-4-methoxypyrrolidin-3-yl]carbamate;hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The methoxypyrrolidinyl moiety may interact with active sites of enzymes, while the carbamate group can form covalent bonds with nucleophilic residues, leading to modulation of enzyme activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrrolidine Ring
Hydroxy vs. Methoxy Substitutents
- tert-Butyl ((3R,4R)-4-hydroxypyrrolidin-3-yl)carbamate hydrochloride (C₉H₁₉ClN₂O₃, MW 238.71): The hydroxyl group increases polarity, reducing lipophilicity (logP ~0.5–1.0) compared to the methoxy analogue. This impacts membrane permeability and metabolic stability .
- tert-Butyl N-[(3S,4R)-4-methoxypyrrolidin-3-yl]carbamate hydrochloride : The methoxy group enhances lipophilicity (estimated logP ~1.5–2.0), favoring blood-brain barrier penetration. This substitution is advantageous in CNS-targeting therapeutics .
Halogenated Derivatives
Ring Size and Stereochemistry
Pyrrolidine vs. Piperidine Rings
- tert-Butyl N-[(3S,4R)-3-hydroxypiperidin-4-yl]carbamate (C₁₀H₂₀N₂O₃, MW 216.28): The piperidine ring increases conformational flexibility, which may improve binding to larger active sites (e.g., proteases). The hydroxyl group at the 3-position allows hydrogen bonding .
- tert-Butyl N-[(3S,4R)-4-methoxypyrrolidin-3-yl]carbamate hydrochloride : The smaller pyrrolidine ring imposes torsional strain, favoring rigid, pre-organized conformations critical for chiral recognition in catalysis .
Fluorinated Analogues
Data Table: Key Comparative Properties
Biological Activity
tert-butyl N-[(3S,4R)-4-methoxypyrrolidin-3-yl]carbamate;hydrochloride is a chemical compound that has garnered attention for its potential biological activities. With the molecular formula and a molecular weight of 216.28 g/mol, this compound is categorized under carbamates and is recognized for its structural features that suggest various pharmacological properties.
- CAS Number : 1931911-57-7
- Molecular Weight : 216.28 g/mol
- Molecular Formula : C10H20N2O3
- IUPAC Name : tert-butyl N-[(3S,4R)-4-methoxypyrrolidin-3-yl]carbamate
Biological Activity
The biological activity of this compound is primarily linked to its potential neuroprotective effects and its role in modulating various biochemical pathways.
Neuroprotective Effects
Recent studies have indicated that compounds similar to tert-butyl N-[(3S,4R)-4-methoxypyrrolidin-3-yl]carbamate exhibit neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer's disease (AD). For instance, related compounds have shown the ability to inhibit amyloid-beta (Aβ) aggregation and reduce oxidative stress in neuronal cells. These effects are crucial as Aβ aggregation is a hallmark of AD pathology.
- Acetylcholinesterase Inhibition : Some studies suggest that derivatives of this compound can inhibit acetylcholinesterase (AChE), an enzyme responsible for the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission.
- β-secretase Inhibition : The compound may also inhibit β-secretase activity, which is involved in the cleavage of amyloid precursor protein (APP), leading to reduced production of Aβ peptides.
- Antioxidant Activity : There is evidence that these compounds can exhibit antioxidant properties, reducing free radical formation and subsequent cellular damage.
Study on Neuroprotection
A recent investigation into a structurally similar compound demonstrated significant neuroprotective effects in vitro. The study assessed the viability of astrocytes exposed to Aβ 1-42 and found that treatment with the compound resulted in improved cell viability compared to untreated controls:
| Treatment | Cell Viability (%) |
|---|---|
| Control | 43.78 ± 7.17 |
| Aβ 1-42 + Compound | 62.98 ± 4.92 |
This suggests that the compound can mitigate the toxic effects of Aβ on astrocytes, which play a critical role in maintaining neuronal health.
In Vivo Studies
In vivo studies using animal models have shown that compounds similar to tert-butyl N-[(3S,4R)-4-methoxypyrrolidin-3-yl]carbamate can reduce Aβ levels and improve cognitive function in models induced with scopolamine, a drug known to induce memory impairment:
| Group | Aβ Levels (ng/mL) | β-secretase Activity (Relative Units) |
|---|---|---|
| Scopolamine | Increased | Increased |
| Compound Treatment | Decreased | Decreased |
These findings underscore the potential therapeutic applications of this compound in treating neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
